molecular formula C10H14N4O2 B4919670 N,N'-1,3-phenylenebis(2-aminoacetamide)

N,N'-1,3-phenylenebis(2-aminoacetamide)

Cat. No.: B4919670
M. Wt: 222.24 g/mol
InChI Key: KZJQGCYRXSDAOY-UHFFFAOYSA-N
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Description

N,N'-1,3-phenylenebis(2-aminoacetamide) is a symmetric aromatic bis-amide compound characterized by a 1,3-phenylene core linked to two 2-aminoacetamide groups. Its molecular formula is C₁₀H₁₂N₄O₂, with a monoisotopic mass of 236.24 Da (calculated).

Properties

IUPAC Name

2-amino-N-[3-[(2-aminoacetyl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-5-9(15)13-7-2-1-3-8(4-7)14-10(16)6-12/h1-4H,5-6,11-12H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJQGCYRXSDAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN)NC(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1,3 vs. 1,4-Phenylene Derivatives

  • N,N'-(1,4-phenylene)-bis-(2-aminoacetamide): Molecular Formula: C₁₀H₁₂N₄O₂ (identical to the 1,3 isomer). However, the 1,3 isomer’s meta-substitution may offer greater conformational flexibility, influencing solubility and interaction with biological targets .

Functional Group Variations

N,N′-1,3-phenylenebis[2-(2,5-dioxo-1-pyrrolidinyl)acetamide]
  • Molecular Formula : C₁₈H₁₈N₄O₆.
  • Functional Groups: Succinimide (2,5-dioxopyrrolidine) instead of amino groups.
  • Applications : Acts as a glycogen synthase kinase-3β (GSK3β) inhibitor due to the succinimide’s electrophilic reactivity, enabling covalent interactions with enzyme active sites .
N,N'-1,3-phenylenebis[3-oxobutyramide]
  • Molecular Formula : C₁₄H₁₆N₂O₄.
  • Functional Groups : Acetoacetyl amide (–COCH₂CO–).
  • Applications: Used in polymer chemistry as a crosslinking agent; the β-ketoamide group facilitates enol-keto tautomerism, enhancing reactivity in condensation reactions .
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
  • Molecular Formula : C₁₄H₁₈N₂O₄.
  • Functional Groups : Ether-linked acetamide moieties.
  • Applications : The ether linkage increases hydrophilicity and flexibility compared to direct amide bonds, making it suitable for drug delivery systems .

Key Observations :

  • Amino vs. Succinimide Groups: The amino groups in the target compound enable hydrogen bonding and chelation, while succinimide derivatives () exhibit covalent enzyme inhibition.
  • Solubility : Ether-linked derivatives () show improved aqueous solubility compared to purely aromatic bis-amides.

Stability and Reactivity Insights

  • Acidic Conditions: Related amides (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide in ) undergo reversible transformations under acidic conditions, highlighting the importance of pH control during synthesis or storage.
  • Solid-Phase Extraction (SPE): Nordiazepam analogs () regenerate parent compounds during SPE, suggesting that the target compound’s stability in extraction protocols requires empirical validation.

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